

Tinoridine vs. Ferrostatin-1: At a Glance

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tinoridine

CAS No.: 24237-54-5

Cat. No.: S589076

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The table below summarizes the core characteristics and research findings for both compounds.

Feature	Tinoridine	Ferrostatin-1
Primary Classification	Investigational NSAID, Thienopyridine derivative [1] [2] [3]	Specific, potent ferroptosis inhibitor [4] [5] [6]
Primary Molecular Target	Nuclear factor-erythroid 2-related factor 2 (Nrf2) [7]	Lipid peroxyl radicals (Radical-Trapping Antioxidant) [5]
Mechanism of Action	Activates the Nrf2 signaling pathway, upregulating antioxidant gene expression (e.g., HO-1) to counteract ferroptosis [7].	Directly scavenges lipid reactive oxygen species (ROS) in cell membranes, halting the lipid peroxidation chain reaction that drives ferroptosis [4] [5].

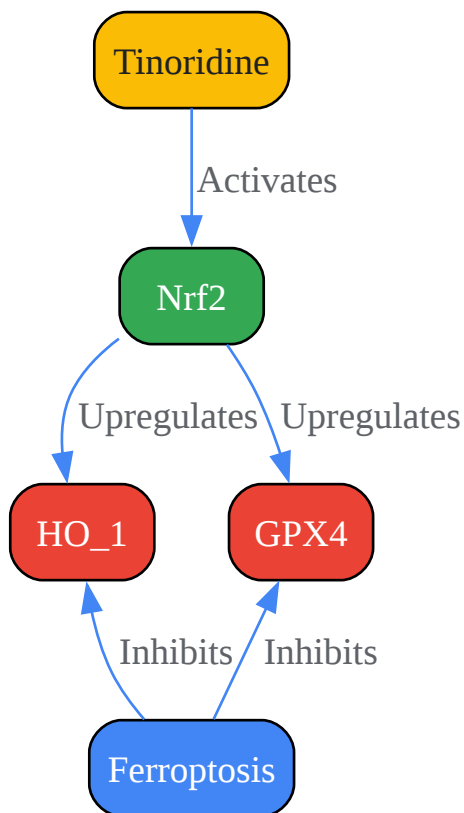
| **Key Experimental Models** | *In vitro*: Rat nucleus pulposus cells (IVDD model) [7] *In vivo*: Rat IVDD model [7] | *In vitro*: HT-22 mouse hippocampal cells [4], C2C12 mouse myoblasts [8] *In vivo*: Mouse models of Spinal Cord Injury (SCI) [9] and Cerebral Ischemia/Reperfusion [10] | | **Key Quantitative Findings** | Rescued RSL3-induced ferroptosis in NP cells; attenuated IVDD progression in rats [7]. | In HT-22 cells: Counteracted glutamate toxicity, improved cell viability, reduced LDH release and ROS/MDA levels, enhanced GPX4 and Nrf2 expression [4]. In SCI mice: Promoted neuron survival, improved functional recovery (BMS scores) [9]. | | **Development Status** | Investigational; predecessor to thienopyridine

antiplatelet drugs (clopidogrel) [1] [2] | Widely used as a research tool to study ferroptosis; not a therapeutic drug [6] |

Mechanisms of Action and Signaling Pathways

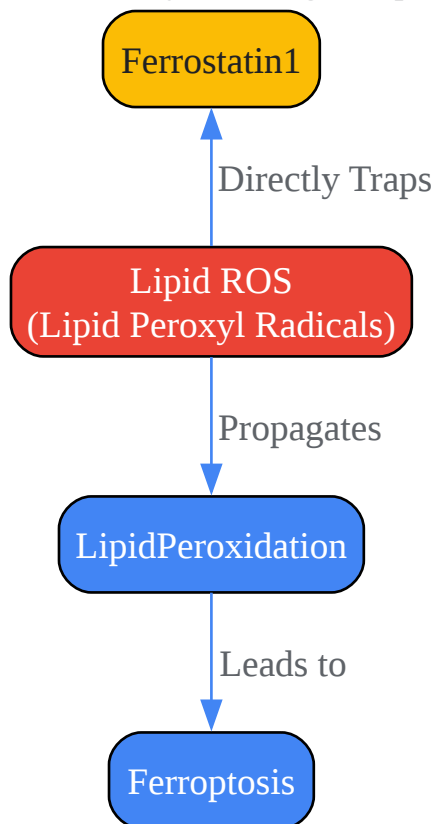
The following diagrams illustrate the distinct pathways through which **Tinoridine** and Ferrostatin-1 exert their anti-ferroptotic effects.

Tinoridine Activates the Nrf2 Antioxidant Pathway



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Ferrostatin-1 Directly Scavenges Lipid Radicals



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Detailed Experimental Data and Protocols

Here is a summary of key experimental findings and the methodologies used to obtain them.

Tinoridine Experimental Data

The protective effects of **Tinoridine** have been demonstrated in models of intervertebral disc degeneration (IVDD).

Experimental Model	Inducer of Ferroptosis	Tinoridine Treatment	Key Results
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| **In Vitro:** Nucleus Pulposus (NP) cells [7] | RSL3 (GPX4 inhibitor) | Co-treatment with **Tinoridine** | - Rescued cell viability

- Increased expression and activity of Nrf2 | | **In Vivo:** Rat IVDD model [7] | Not Specified (Injury-induced) | Administration of **Tinoridine** | - Attenuated disease progression |

Experimental Protocol Highlights for Tinoridine:

- **Molecular Docking:** The discovery of **Tinoridine**'s activity began with a molecular docking screen of an NSAID library against the Nrf2 protein, which identified **Tinoridine** as having high binding affinity [7].
- **Genetic Knockdown:** To confirm the mechanism, Nrf2 was knocked down in NP cells. This reversed the protective effect of **Tinoridine**, proving that its anti-ferroptotic action is dependent on Nrf2 [7].

Ferrostatin-1 Experimental Data

Ferrostatin-1 has been extensively tested in diverse models of neuronal and muscular injury.

Experimental Model	Inducer of Injury/Cell Death	Ferrostatin-1 Treatment	Key Results
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| **In Vitro:** HT-22 mouse hippocampal cells [4] | Glutamate (5 mM) | Pretreatment (16 hrs prior) | - Improved cell survival rate

- Reduced ROS/MDA levels
- Enhanced GPX4 & Nrf2 expression
- Protected mitochondrial structure | | **In Vitro:** C2C12 mouse myoblasts [8] | Cyclic Mechanical Stretch (4 hrs) | Pretreatment with 10 μ M | - Reduced intracellular iron and MDA
- Lowered ROS levels
- Restored GPX4 expression | | **In Vivo:** Mouse Spinal Cord Injury (SCI) [9] | Contusion injury | Intraspinal injection | - Promoted neuron survival, reduced scar formation
- Improved functional recovery (BMS scores) |

Experimental Protocol Highlights for Ferrostatin-1:

- **Cell Viability Assay:** Commonly measured using the MTT assay, which assesses metabolic activity as a proxy for live cells [4].
- **Oxidative Stress Markers:**
 - **ROS:** Measured using flow cytometry with specific fluorescent probes [4].

- **MDA:** A marker of lipid peroxidation, detected using commercial assay kits (e.g., TBA method) [4] [8].
- **Protein & Gene Expression:** Levels of key proteins like GPX4, Nrf2, and HO-1 were detected by Western blot analysis. Gene expression was quantified by real-time PCR (qPCR) [4] [9].
- **Functional Recovery (In Vivo):** In SCI models, recovery is assessed using the Basso Mouse Scale (BMS) for locomotor function and cortical evoked motor potential (cEMP) for neurophysiological function [9].

Key Insights for Researchers

- **Mechanistic Distinction is Fundamental:** **Tinoridine** acts as an **upstream, indirect regulator** by activating a master antioxidant program (Nrf2). Ferrostatin-1 is a **direct, chemical scavenger** that quenches the lethal effectors (lipid radicals) themselves [5] [7]. Your choice should align with whether you wish to modulate the cell's defensive signaling or directly intercept the peroxidation process.
- **Context-Dependent Efficacy:** The effectiveness of either compound can vary significantly based on the cell type, disease model, and specific ferroptosis inducer used. **Tinoridine's** emerging role in IVDD via Nrf2 is promising, while Ferrostatin-1 has a more established, broad-spectrum efficacy in neurological and muscular injury models [4] [9] [7].
- **Research Tool vs. Drug Precursor:** Currently, Ferrostatin-1 is unequivocally a research tool for investigating ferroptosis [6]. **Tinoridine**, while also investigational, has a known lineage as a predecessor to clinically used thienopyridines (e.g., clopidogrel), which may offer more familiar ground for drug development professionals considering repurposing or further development [1] [2].

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To cite this document: Smolecule. [Tinoridine vs. Ferrostatin-1: At a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b589076#tinoridine-versus-ferrostatin-1>]

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